molecular formula C7H5BrN2S2 B2452433 4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine CAS No. 81216-89-9

4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine

Cat. No.: B2452433
CAS No.: 81216-89-9
M. Wt: 261.16
InChI Key: SIIORNBJZBILQZ-UHFFFAOYSA-N
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Description

4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that contains both a thiophene and a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. This reaction is often carried out in the presence of glacial acetic acid .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted thiophene derivatives .

Comparison with Similar Compounds

Uniqueness: 4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine is unique due to the presence of both thiophene and thiazole rings, which contribute to its diverse chemical reactivity and potential biological activities. Its ability to undergo various substitution reactions and its promising antimicrobial and anticancer properties make it a valuable compound for further research and development .

Properties

IUPAC Name

4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S2/c8-4-1-6(11-2-4)5-3-12-7(9)10-5/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIORNBJZBILQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C2=CSC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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